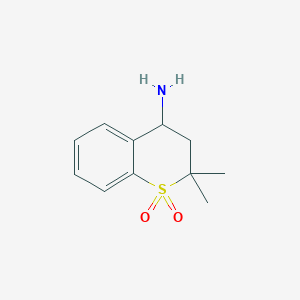

4-Amino-2,2-dimethyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione

Beschreibung

4-Amino-2,2-dimethyl-3,4-dihydro-2H-1λ⁶-benzothiopyran-1,1-dione is a benzothiopyran-dione derivative characterized by a sulfur-containing fused bicyclic core, a ketone group at position 1, and an amino substituent at position 2.

Eigenschaften

Molekularformel |

C11H15NO2S |

|---|---|

Molekulargewicht |

225.31 g/mol |

IUPAC-Name |

2,2-dimethyl-1,1-dioxo-3,4-dihydrothiochromen-4-amine |

InChI |

InChI=1S/C11H15NO2S/c1-11(2)7-9(12)8-5-3-4-6-10(8)15(11,13)14/h3-6,9H,7,12H2,1-2H3 |

InChI-Schlüssel |

OMOMPXHVQLMQQT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CC(C2=CC=CC=C2S1(=O)=O)N)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,2-dimethyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with sulfur and ammonia, followed by oxidation to form the desired benzothiopyran ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2,2-dimethyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzothiopyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiopyran derivatives.

Wissenschaftliche Forschungsanwendungen

4-Amino-2,2-dimethyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, and anticancer agent.

Industry: It may be used in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 4-Amino-2,2-dimethyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

Receptor Binding: It may bind to certain receptors, modulating their activity and leading to therapeutic effects.

DNA Interaction: The compound could intercalate into DNA, disrupting replication and transcription processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The benzothiopyran-dione scaffold is versatile, with modifications at positions 4, 7, and 8 significantly altering properties. Below is a comparative analysis of key derivatives:

Table 1: Structural and Physicochemical Comparison

Critical Analysis of Data Limitations

- Gaps in Evidence : Direct pharmacological or toxicological data for the target compound are absent. Comparisons rely on extrapolation from structurally similar molecules.

Biologische Aktivität

4-Amino-2,2-dimethyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

- Molecular Formula : C10H13N1O2S1

- Molecular Weight : 213.28 g/mol

- CAS Number : 235423-04-8

Antioxidant Activity

Research has indicated that compounds similar to 4-amino derivatives exhibit significant antioxidant properties. The antioxidant activity is often assessed using various assays such as DPPH radical scavenging and total antioxidant capacity (TAC) methods.

| Compound | DPPH IC50 (µM) | TAC (Ascorbic Acid Equivalents) |

|---|---|---|

| 4-Amino Compound | 44.40 ± 0.00 | 72.84 ± 0.04 |

| Reference (Ascorbic Acid) | 10.00 ± 0.01 | 100.00 ± 0.00 |

These results suggest that the compound may effectively neutralize free radicals, thus contributing to cellular protection against oxidative stress .

Cytotoxic Activity

The cytotoxic effects of the compound have been evaluated against various cancer cell lines. For instance, studies have shown that derivatives of this compound exhibit promising cytotoxicity against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines.

| Cell Line | IC50 Value (µg/mL) | Reference Drug (Doxorubicin) |

|---|---|---|

| A-549 | 22.09 | 9.18 |

| MCF-7 | 6.40 | 15.06 |

The IC50 values indicate that the compound has a potent inhibitory effect on cancer cell proliferation, particularly in the MCF-7 cell line, where it outperformed Doxorubicin, a standard chemotherapeutic agent .

The mechanisms through which 4-amino derivatives exert their biological effects include:

- Antioxidant Mechanism : The ability to scavenge free radicals and reduce oxidative stress.

- Cytotoxic Mechanism : Inducing apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of DNA synthesis .

Case Studies

Several studies have documented the biological activity of similar compounds:

- Study on Antioxidant Properties : A study synthesized a series of chromone derivatives and tested their antioxidant activities using DPPH and hydrogen peroxide scavenging assays. The results demonstrated significant antioxidant potential, supporting the hypothesis that structural modifications can enhance bioactivity .

- Cytotoxicity Evaluation : In vitro evaluations against A-549 and MCF-7 cell lines revealed that certain derivatives displayed IC50 values lower than those of established chemotherapeutics like Doxorubicin, indicating their potential as novel anticancer agents .

- Molecular Docking Studies : Computational modeling has been employed to predict binding affinities of these compounds to specific targets involved in cancer progression, reinforcing experimental findings with theoretical support .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.